2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
Overview
Description
2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method includes the use of thiourea and trifluoromethyl iodide under basic conditions to form the thiazole ring, followed by esterification with ethyl alcohol to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen’s metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-trifluoromethyl-thiazole-5-carboxylic acid
- 2-Oxo-2-phenylethyl 2-methyl-4-trifluoromethyl-thiazole-5-carboxylate
- Ethyl 4-trifluoromethyl-2-vinylthiazole-5-carboxylate
Uniqueness
2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a more potent and versatile molecule for various applications .
Properties
IUPAC Name |
ethyl 2,4-bis(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c1-2-17-5(16)3-4(7(9,10)11)15-6(18-3)8(12,13)14/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRKLXFNVHZBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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